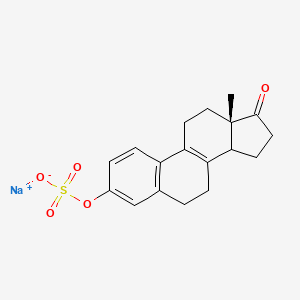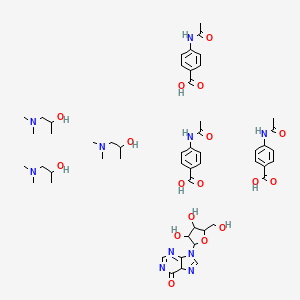![molecular formula C17H20N2O4S B14800088 4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with dimethyl and carboxamide groups, as well as a benzylideneamino group with three methoxy substituents on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide typically involves the condensation of 4,5-dimethyl-3-thiophenecarboxamide with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the Schiff base linkage (C=N). The reaction can be performed using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the Schiff base linkage and the thiophene ring contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzylidene group enhances its potential for biological activity, while the thiophene ring provides stability and electronic properties.
Propiedades
Fórmula molecular |
C17H20N2O4S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(18)20)19-8-11-6-12(21-3)15(23-5)13(7-11)22-4/h6-8H,1-5H3,(H2,18,20)/b19-8+ |
Clave InChI |
OUTFLHZKMAJHTD-UFWORHAWSA-N |
SMILES isomérico |
CC1=C(SC(=C1C(=O)N)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)N=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)


![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)

![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
